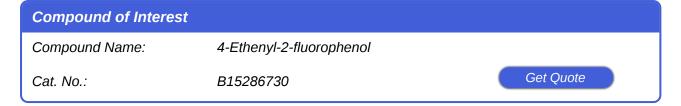


Spectroscopic Profile of 4-Ethenyl-2fluorophenol: A Technical Guide

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For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data for the compound **4-ethenyl-2-fluorophenol**, also known as 2-fluoro-4-vinylphenol. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of directly published experimental data for this specific molecule, this guide presents predicted spectroscopic values and references data from closely related analogs to provide a robust analytical profile.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-ethenyl-2-fluorophenol**. These predictions are based on established spectroscopic principles and data from analogous compounds such as 4-vinylphenol, 4-fluorophenol, and 2-ethyl-4-fluorophenol.

Table 1: Predicted ¹H NMR Spectral Data



Proton	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) in Hz
Ar-H (adjacent to OH)	6.9 - 7.1	Doublet of doublets (dd)	~8-9, ~2-3
Ar-H (adjacent to vinyl)	7.1 - 7.3	Doublet (d)	~8-9
Ar-H (between F and vinyl)	7.2 - 7.4	Doublet (d)	~1-2
-CH=CH2 (α-vinyl)	6.6 - 6.8	Doublet of doublets (dd)	~17-18, ~10-11
=CH ₂ (β-vinyl, trans)	5.6 - 5.8	Doublet (d)	~17-18
=CH ₂ (β-vinyl, cis)	5.2 - 5.4	Doublet (d)	~10-11
-OH	4.5 - 5.5	Broad singlet (s)	-

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data

Carbon	Predicted Chemical Shift (ppm)
С-ОН	150 - 155 (d, JC-F ≈ 240-250 Hz)
C-F	152 - 156 (d, JC-F ≈ 10-15 Hz)
C-vinyl	130 - 135
CH-vinyl	135 - 140
CH ₂ -vinyl	114 - 118
Ar-C (adjacent to OH)	115 - 120 (d, JC-F ≈ 2-4 Hz)
Ar-C (adjacent to vinyl)	125 - 130 (d, JC-F ≈ 5-7 Hz)
Ar-C (between F and vinyl)	118 - 123 (d, JC-F ≈ 20-25 Hz)

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).



Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H stretch (phenol)	3200 - 3600	Strong, broad
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (vinyl)	3010 - 3090	Medium
C=C stretch (aromatic)	1500 - 1600	Medium-Strong
C=C stretch (vinyl)	1620 - 1640	Medium
C-O stretch (phenol)	1200 - 1260	Strong
C-F stretch (aromatic)	1100 - 1250	Strong
=C-H bend (vinyl)	910 - 990	Strong

Table 4: Predicted Mass Spectrometry (MS) Data

Fragment	Predicted m/z	Relative Intensity
[M] ⁺	138	High
[M-CH=CH ₂]+	111	Medium
[M-CO]+	110	Medium
[M-CHO]+	109	High

Ionization method: Electron Ionization (EI).

Experimental Protocols

While specific experimental data for **4-ethenyl-2-fluorophenol** is not readily available in the cited literature, the following are detailed, generalized methodologies for obtaining the spectroscopic data presented. These protocols are standard in organic chemistry research.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
- 13C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is used. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and acquisition of 1024-4096 scans.

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.
 Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

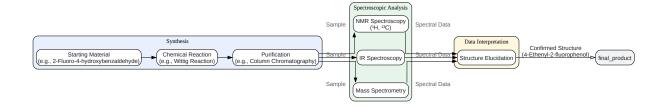
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer
 to obtain the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Logical Workflow for Spectroscopic Analysis



The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a target compound like **4-ethenyl-2-fluorophenol**.



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General workflow for synthesis and spectroscopic characterization.

This guide provides a foundational understanding of the expected spectroscopic properties of **4-ethenyl-2-fluorophenol**. Researchers are encouraged to use this information as a reference for the identification and characterization of this compound in their work.

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